molecular formula C8H8BNO4 B1530519 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol CAS No. 1335095-07-2

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Cat. No.: B1530519
CAS No.: 1335095-07-2
M. Wt: 192.97 g/mol
InChI Key: KSLYOAYMEHCMIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is a heterocyclic compound that contains both nitrogen and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol typically involves the nitration of 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the nitration process on a larger scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or esters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Boronic acids or esters.

    Reduction: 7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing compounds.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is primarily related to its ability to interact with biological molecules through its boron and nitro groups. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in targeting specific biomolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dihydro-benzo[c][1,2]oxaborinin-1-ol: The parent compound without the nitro group.

    7-Amino-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol: The reduced form of the nitro compound.

    Other Boron-Containing Heterocycles: Compounds such as boronic acids and boronate esters.

Uniqueness: 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is unique due to the presence of both a nitro group and a boron atom within the same molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-hydroxy-7-nitro-3,4-dihydro-2,1-benzoxaborinine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO4/c11-9-8-5-7(10(12)13)2-1-6(8)3-4-14-9/h1-2,5,11H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLYOAYMEHCMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CCO1)C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 4.0 mL fuming HNO3 at −45° C. was added 3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol (497 mg, 3.4 mmol) in small portions while maintaining the reaction temperature between −40 to −45° C. Once the addition was complete the resulting solution was allowed to stir at −45° C. for an additional 10 min before poured into crushed ice (20 g). The ice mixture was allowed to warm up to room temperature gradually and the precipitate was collected by filtration and washed with H2O to give 7-nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol as a white powder. 1H NMR (acetone) δ: 8.51 (d, J=2.5 Hz, 1H), 8.24 (dd, J=8.3, 2.6 Hz, 1H), 7.75 (s, 1H), 7.50 (d, J=8.4 Hz, 1H), 4.19 (t, J=6.0 Hz, 2H), 3.07 (t, J=6.0 Hz, 2H). Amount obtained: 286 mg, 44% yield.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Reactant of Route 2
Reactant of Route 2
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Reactant of Route 3
Reactant of Route 3
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Reactant of Route 4
Reactant of Route 4
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Reactant of Route 5
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol
Reactant of Route 6
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.